



Application Notes: Pivaloyl Chloride in Pharmaceutical Intermediate Synthesis

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Compound of Interest		
Compound Name:	Pivaloyl chloride	
Cat. No.:	B042358	Get Quote

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Introduction

Pivaloyl chloride (trimethylacetyl chloride), a branched-chain acyl chloride, is a versatile and critical reagent in the synthesis of pharmaceuticals.[1] Its sterically hindered pivaloyl group provides unique reactivity and stability, making it an invaluable tool for creating complex molecular architectures.[2] **Pivaloyl chloride** is primarily utilized as a potent acylating agent for forming stable ester and amide linkages and for introducing the pivaloyl group as a robust protecting group for alcohols and amines.[2][3] These characteristics are leveraged in the industrial production of numerous active pharmaceutical ingredients (APIs), particularly in the antibiotic and antiviral classes.[1]

This document provides detailed application notes and experimental protocols for the use of **pivaloyl chloride** in two key areas of pharmaceutical synthesis: the production of semi-synthetic penicillins via the Dane salt method and the synthesis of pivaloyloxymethyl (POM) prodrug moieties, essential for enhancing the oral bioavailability of certain cephalosporin antibiotics.

Application 1: Synthesis of β -Lactam Antibiotics (Dane Salt Method)

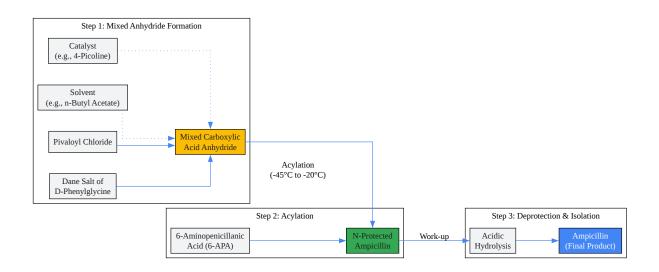


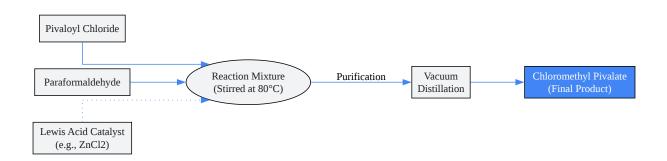


Pivaloyl chloride is instrumental in the synthesis of broad-spectrum aminopenicillins like ampicillin and amoxicillin. The "Dane salt method" is a widely used industrial process that involves protecting the amino group of a side-chain acid (like D-phenylglycine) as an enamine (a Dane salt). This protected intermediate is then activated with **pivaloyl chloride** to form a mixed anhydride. This highly reactive species subsequently acylates the 6-aminopenicillanic acid (6-APA) core to form the N-protected penicillin, which is later deprotected to yield the final antibiotic.

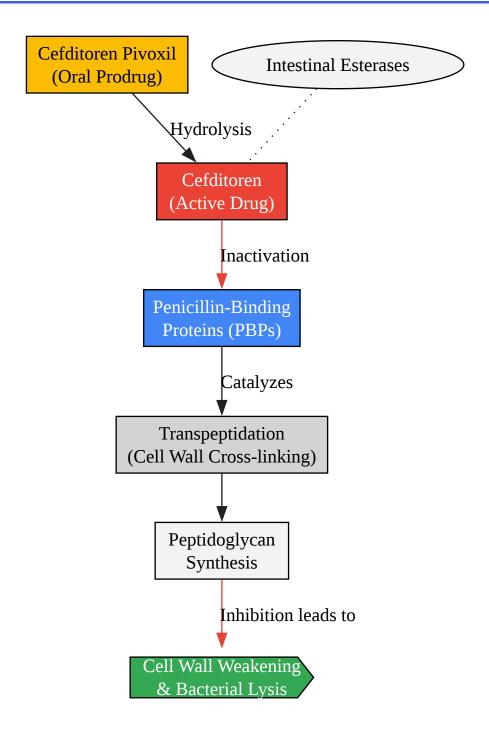
General Workflow: Dane Salt Method for Penicillin Synthesis











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References

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